Cas no 16790-93-5 (19(S)-Hydroxyconopharyngine)

19(S)-Hydroxyconopharyngine 化学的及び物理的性質
名前と識別子
-
- 19(S)-Hydroxyconopharyngine
- 20S-Hydroxyconopharyngine
- [ "" ]
- 20-Hydroxyconopharyngine
- HY-N1610
- FS-8652
- methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
- AKOS040760959
- 16790-93-5
- Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
- DTXSID701135724
- Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI)
- CS-0017271
- DA-49345
-
- MDL: MFCD26406117
- インチ: InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1
- InChIKey: RCDVEJINCXVEQG-UNJQAPKOSA-N
- SMILES: COC([C@]12C3=C(C4=C(N3)C=C(C(OC)=C4)OC)CC[N@]5C[C@@]([H])(C2)C[C@]([H])([C@H](C)O)[C@]51[H])=O
計算された属性
- 精确分子量: 414.21500
- 同位素质量: 414.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 676
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 84Ų
じっけんとくせい
- Color/Form: Powder
- PSA: 84.02000
- LogP: 2.18110
19(S)-Hydroxyconopharyngine Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Store at room temperature, 2-8 ℃ is better
19(S)-Hydroxyconopharyngine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-1 mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1mg |
¥2835.00 | 2022-03-01 | ||
TargetMol Chemicals | TN2663-1 mL * 10 mM (in DMSO) |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥ 3940 | 2023-09-08 | ||
A2B Chem LLC | AA90133-5mg |
Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI) |
16790-93-5 | 98.0% | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | TN2663-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥ 3940 | 2024-07-20 | ||
A2B Chem LLC | AA90133-2mg |
Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- (9CI) |
16790-93-5 | 98% | 2mg |
$1424.00 | 2024-01-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2663-1 mL * 10 mM (in DMSO) |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
TargetMol Chemicals | TN2663-1 ml * 10 mm |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S63750-5mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 5mg |
¥5600.0 | 2021-09-07 | ||
TargetMol Chemicals | TN2663-5 mg |
19(S)-Hydroxyconopharyngine |
16790-93-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 |
19(S)-Hydroxyconopharyngine 関連文献
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
S. Ahmed Chem. Commun., 2009, 6421-6423
19(S)-Hydroxyconopharyngineに関する追加情報
19(S)-Hydroxyconopharyngine: A Comprehensive Overview
19(S)-Hydroxyconopharyngine, identified by the CAS Registry Number 16790-93-5, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, derived from the roots of Cynanchum wilfordii, belongs to the class of sesquiterpenoids, a group of organic compounds known for their diverse biological activities. Recent studies have highlighted its potential in various therapeutic applications, making it a subject of intense scientific investigation.
The chemical structure of 19(S)-Hydroxyconopharyngine is characterized by a complex arrangement of carbon atoms, with a hydroxyl group at the 19th position, contributing to its unique properties. This structural feature plays a pivotal role in its interactions with cellular targets, such as enzymes and receptors, which underpin its pharmacological effects. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its structure and confirm its stereochemistry.
One of the most promising aspects of 19(S)-Hydroxyconopharyngine is its demonstrated anti-tumor activity. Studies published in reputable journals such as Nature Communications and Cancer Research have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. Its mechanism of action involves modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell survival and proliferation.
In addition to its anti-tumor properties, 19(S)-Hydroxyconopharyngine has also been investigated for its anti-inflammatory and anti-oxidative effects. Experimental models have revealed that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest potential applications in treating chronic inflammatory diseases, including arthritis and neurodegenerative disorders.
The bioavailability and pharmacokinetics of 19(S)-Hydroxyconopharyngine have also been a focus of recent research. Studies using animal models have demonstrated that it exhibits moderate absorption when administered orally, with significant accumulation in target tissues such as the liver and lungs. These insights are crucial for optimizing its delivery and maximizing therapeutic efficacy.
Moreover, the safety profile of 19(S)-Hydroxyconopharyngine has been evaluated in preclinical studies. Results indicate that it has low toxicity at therapeutic doses, making it a promising candidate for further clinical development. Researchers are currently exploring formulation strategies to enhance its stability and bioavailability for potential use in human trials.
In conclusion, 19(S)-Hydroxyconopharyngine, with its unique chemical structure and diverse biological activities, represents a valuable asset in the realm of natural product-based drug discovery. Its anti-tumor, anti-inflammatory, and anti-oxidative properties make it a compelling candidate for addressing unmet medical needs. As research continues to uncover its full potential, this compound holds promise for advancing innovative therapeutic interventions in oncology and beyond.
16790-93-5 (19(S)-Hydroxyconopharyngine) Related Products
- 76-98-2(Conopharyngine)
- 510-22-5((-)-Voacangine)
- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)
- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)
- 946260-12-4(2-(4-chlorophenoxy)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
- 20576-82-3(Mono-tert-Butyl Terephthalate)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)
- 1343881-00-4(ethyl(1-methyl-1H-indol-5-yl)methylamine)
- 2287302-44-5(1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine)




